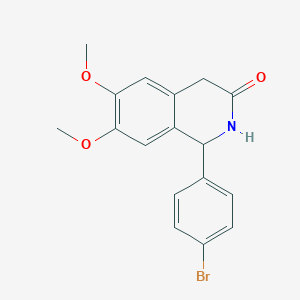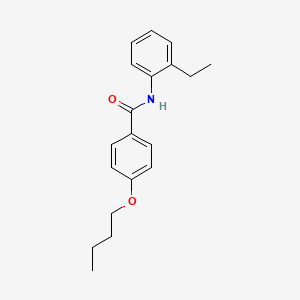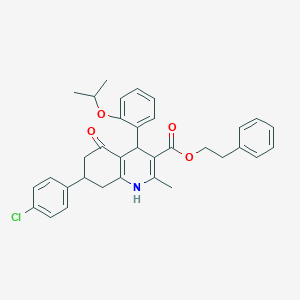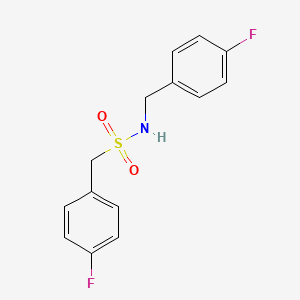![molecular formula C17H25NO5 B5084697 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5084697.png)
1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPP or Isopropylphenidate and is structurally similar to the psychostimulant drug methylphenidate. However, unlike methylphenidate, IPP has not been approved for medical use and is primarily used in research settings. In
科学研究应用
1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, IPP has been used to study the effects of psychostimulants on the brain and to develop new treatments for attention deficit hyperactivity disorder (ADHD) and other related disorders. In pharmacology, IPP has been used to study the effects of psychostimulants on the central nervous system and to develop new drugs for the treatment of various neuropsychiatric disorders. In medicinal chemistry, IPP has been used to develop new drugs with improved pharmacokinetic and pharmacodynamic properties.
作用机制
The mechanism of action of 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate is similar to that of other psychostimulant drugs, such as methylphenidate. IPP acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels leads to enhanced cognitive function, improved mood, and increased energy levels.
Biochemical and Physiological Effects
1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate has been shown to have a range of biochemical and physiological effects. In animal studies, IPP has been shown to increase locomotor activity, improve cognitive function, and enhance memory retention. IPP has also been shown to increase heart rate and blood pressure, which can have implications for its use in humans.
实验室实验的优点和局限性
One of the main advantages of using 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate in lab experiments is its structural similarity to methylphenidate. This similarity allows for the study of psychostimulant drugs without the potential ethical and legal issues associated with the use of controlled substances. However, one of the limitations of using IPP is its lack of approval for medical use, which can limit its potential applications in research.
未来方向
There are several future directions for the study of 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate. One potential direction is the development of new drugs based on the structure of IPP with improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the study of IPP in combination with other drugs to enhance its therapeutic effects. Finally, the use of IPP in clinical trials for the treatment of neuropsychiatric disorders is an area of future research that has the potential to lead to new treatments for these conditions.
Conclusion
In conclusion, 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method for IPP has been optimized to produce high yields of pure compound, and its mechanism of action is similar to that of other psychostimulant drugs. IPP has been extensively studied for its potential applications in neuroscience, pharmacology, and medicinal chemistry, and has been shown to have a range of biochemical and physiological effects. While there are advantages and limitations to using IPP in lab experiments, there are several future directions for the study of this compound that have the potential to lead to new treatments for neuropsychiatric disorders.
合成方法
The synthesis method for 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate involves the reaction of 2-isopropylphenol with 2-bromoethyl pyrrolidine in the presence of a base. The resulting product is then reacted with oxalic acid to form the oxalate salt of IPP. This synthesis method has been optimized to produce high yields of pure IPP and is widely used in research settings.
属性
IUPAC Name |
oxalic acid;1-[2-(2-propan-2-ylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.C2H2O4/c1-13(2)14-7-3-4-8-15(14)17-12-11-16-9-5-6-10-16;3-1(4)2(5)6/h3-4,7-8,13H,5-6,9-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXQDURMAKLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCN2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;1-[2-(2-propan-2-ylphenoxy)ethyl]pyrrolidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{(2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(tetrahydro-2H-pyran-4-ylamino)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5084639.png)


![2-{[(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5084655.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084677.png)
![ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate](/img/structure/B5084684.png)
![N-1H-benzimidazol-2-yl-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B5084686.png)
![N-(2,4-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5084690.png)


![5-[(2,6-dimethylphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5084727.png)
